Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate
Description
Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative with a molecular formula of C₁₉H₂₁BrO₅ (calculated from structural analogs in ). Its structure features:
- A benzofuran core substituted at position 6 with a bromine atom.
- A methyl group at position 2.
- A 2-methylpropanoyloxy (isobutyryloxy) ester at position 4.
- An isopropyl ester at the carboxylate position 3.
This compound belongs to a class of synthetic benzofurans studied for their bioactivity, particularly in anticancer and antimicrobial contexts. The synthesis likely involves halogenation and esterification steps similar to those described in , where brominated benzofurans are derived from precursors like 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid .
Properties
IUPAC Name |
propan-2-yl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-8(2)16(19)23-14-6-11-13(7-12(14)18)22-10(5)15(11)17(20)21-9(3)4/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHSRIBXXJFEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a benzofuran derivative, followed by esterification and acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Scientific Research Applications
Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and ester groups play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ester Group Influence
Substituent Effects at Position 5
- 2-Methylpropanoyloxy (isobutyryloxy): This bulky group in the target compound could sterically hinder interactions with biological targets compared to smaller substituents like methoxy or ethoxy groups .
- (E)-3-Phenylprop-2-enoxy (cinnamyl): This substituent introduces a conjugated double bond and aromaticity, which could enable π-π stacking interactions in biological systems .
Halogenation and Bioactivity
- Brominated benzofurans (e.g., ) generally exhibit lower cytotoxicity compared to non-halogenated precursors, as seen in compounds tested against human cancer cell lines .
- However, bromine at position 6 is critical for maintaining structural integrity and moderate bioactivity, as removal or substitution with chlorine (, V and VI) may alter electronic properties and potency .
Biological Activity
Propan-2-yl 6-bromo-2-methyl-5-[(2-methylpropanoyl)oxy]-1-benzofuran-3-carboxylate, a compound within the benzofuran class, has garnered interest due to its potential biological activities. This article compiles existing research findings, case studies, and data tables that elucidate its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight: 353.22 g/mol
- Boiling Point: Not specified
- Solubility: High in organic solvents, potential for moderate solubility in polar solvents.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 50 µg/mL |
| Compound B | Bacillus subtilis | 30 µg/mL |
| Propan-2-yl | Escherichia coli | Not tested |
Anticancer Activity
Studies have revealed that benzofuran derivatives can exhibit cytotoxic effects on various cancer cell lines. The structure–activity relationship has been crucial in determining their efficacy against cancer cells. For example, certain modifications in the benzofuran structure led to enhanced activity against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 15 |
| Compound D | A549 | 20 |
| Propan-2-yl | HepG2 | Not evaluated |
Anti-inflammatory Activity
The anti-inflammatory potential of similar benzofuran compounds has been documented, with mechanisms involving inhibition of pro-inflammatory cytokines. This suggests a possible therapeutic application in conditions characterized by inflammation .
Case Studies
A recent study explored the effects of various benzofuran derivatives, including this compound, on human cancer cell lines. The findings indicated that modifications to the compound's structure could significantly enhance its anticancer properties while reducing toxicity to normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
